molecular formula C10H11BrO3 B13905994 Methyl 2-bromo-3-methoxy-6-methylbenzoate

Methyl 2-bromo-3-methoxy-6-methylbenzoate

Cat. No.: B13905994
M. Wt: 259.10 g/mol
InChI Key: HXGYUATUNBJCKK-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-methoxy-6-methylbenzoate is an organic compound with the molecular formula C10H11BrO3 and a molecular weight of 259.10 g/mol . It is primarily used in research and development within the fields of chemistry and biology. The compound is characterized by its bromine, methoxy, and methyl functional groups attached to a benzoate core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-3-methoxy-6-methylbenzoate typically involves the bromination of 3-methoxy-6-methylbenzoic acid followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The esterification step involves the reaction of the brominated acid with methanol in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-3-methoxy-6-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted benzoates.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

Methyl 2-bromo-3-methoxy-6-methylbenzoate is utilized in various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for potential pharmacological properties and drug development.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-bromo-3-methoxy-6-methylbenzoate involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The methoxy and methyl groups can modulate the compound’s electronic properties, affecting its interaction with enzymes and receptors. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-bromo-3-methoxy-6-methylbenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The presence of the bromine atom enhances its reactivity in substitution reactions, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C10H11BrO3

Molecular Weight

259.10 g/mol

IUPAC Name

methyl 2-bromo-3-methoxy-6-methylbenzoate

InChI

InChI=1S/C10H11BrO3/c1-6-4-5-7(13-2)9(11)8(6)10(12)14-3/h4-5H,1-3H3

InChI Key

HXGYUATUNBJCKK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)OC)Br)C(=O)OC

Origin of Product

United States

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